6-Chloro-2-(dimethylamino)nicotinaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-(dimethylamino)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-11(2)8-6(5-12)3-4-7(9)10-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAKXRIJWJOYQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=N1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742682 | |
| Record name | 6-Chloro-2-(dimethylamino)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233698-83-3 | |
| Record name | 6-Chloro-2-(dimethylamino)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for 6 Chloro 2 Dimethylamino Nicotinaldehyde
Strategized Retrosynthetic Approaches and Precursor Design
The design of an efficient synthesis for a multi-substituted heterocycle like 6-Chloro-2-(dimethylamino)nicotinaldehyde hinges on a carefully considered retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, readily available starting materials.
A primary retrosynthetic disconnection involves the formyl group at the C-3 position. This can be envisioned as arising from the formylation of a 2,6-disubstituted pyridine (B92270) precursor. Further disconnection of the dimethylamino group at the C-2 position and the chloro group at the C-6 position reveals a simpler pyridine core. The order of these disconnections is critical, as the electronic nature of the existing substituents will heavily influence the regioselectivity of subsequent reactions.
A logical retrosynthetic pathway is as follows:
C-CHO Bond Disconnection: The aldehyde functionality is retrosynthetically disconnected to a 2-chloro-6-(dimethylamino)pyridine precursor. This transformation in the forward sense would involve a formylation step, likely directed by the existing substituents.
C-N Bond Disconnection: The dimethylamino group is disconnected to a 2,6-dichloropyridine (B45657) precursor. The forward reaction would be a nucleophilic aromatic substitution.
C-Cl Bond Disconnection: The chloro group at C-6 is disconnected, leading back to a simpler pyridine derivative.
This analysis suggests that a commercially available or readily synthesized dichloropyridine, such as 2,6-dichloropyridine, could serve as a key starting material. The synthetic strategy would then involve the sequential and regioselective introduction of the dimethylamino and formyl groups.
Synthesis from Advanced Pyridine Scaffolds
The synthesis of the target molecule can be efficiently achieved starting from advanced, pre-functionalized pyridine scaffolds. A common and practical starting material is 2,6-dichloropyridine . This symmetrical precursor allows for the selective functionalization at either the C-2 or C-6 position.
An alternative approach involves starting with a pyridine derivative where one of the positions is already functionalized, such as 2-amino-6-chloropyridine (B103851) . This allows for a more direct route to the desired substitution pattern. The synthesis of 2-amino-6-chloropyridine itself can be achieved through various methods, including the reduction of 2-hydrazino-6-chloropyridine, which is prepared from 2,6-dichloropyridine and hydrazine. psu.edu
Functional Group Interconversion Strategies for Aldehyde, Chlorine, and Dimethylamino Moieties
Functional group interconversion (FGI) is a fundamental concept in organic synthesis that allows for the conversion of one functional group into another. acs.org In the context of synthesizing this compound, several key FGIs are employed.
Aldehyde Group Introduction: The introduction of the formyl group at the C-3 position is a critical step. Given the electron-donating nature of the dimethylamino group at C-2, a directed ortho-metalation followed by formylation is a highly effective strategy. This involves the deprotonation of the C-3 position using a strong base, such as a lithium diisopropylamide (LDA), to form a lithiated intermediate. This intermediate can then be quenched with a formylating agent like N,N-dimethylformamide (DMF) to yield the desired aldehyde. The ortho-formylation and ortho-acylation of 2-alkylpyridines have been successfully demonstrated using such approaches. nih.gov
Dimethylamino Group Introduction: The dimethylamino group is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction on a chlorinated pyridine precursor. For instance, reacting 2,6-dichloropyridine with dimethylamine (B145610) would lead to the substitution of one of the chlorine atoms. The regioselectivity of this reaction can be controlled by the reaction conditions.
Chlorine Moiety: The chlorine atom at the C-6 position is generally present in the starting material, such as 2,6-dichloropyridine. However, if starting from a different precursor, chlorination can be achieved using various reagents, as will be discussed in the following section.
Regioselective Halogenation Techniques at C-6 Position of the Nicotinaldehyde Ring
The regioselective introduction of a chlorine atom at the C-6 position of a pre-functionalized pyridine ring is a challenging yet crucial transformation in the synthesis of the target molecule.
Directed Chlorination Methodologies
Directed chlorination takes advantage of existing functional groups on the pyridine ring to guide the halogenating agent to a specific position. For instance, if starting with a 2-(dimethylamino)nicotinaldehyde (B1336360) precursor, the directing effect of the dimethylamino group would need to be considered. However, a more common strategy involves starting with a precursor where the C-6 position is already halogenated or can be selectively activated for halogenation.
Palladium-catalyzed C-H chlorination represents a modern approach where a directing group, such as a pyridine nitrogen itself or another substituent, can guide the chlorination to a specific C-H bond.
Exploration of Novel Halogenation Reagents and Conditions
A variety of chlorinating agents have been developed to achieve high regioselectivity in the halogenation of pyridines. Traditional reagents like chlorine gas (Cl₂) often lead to mixtures of products. More selective reagents include N-chlorosuccinimide (NCS), which can be used in conjunction with a catalyst.
Recent advances have focused on the development of novel reagents and methods that offer improved selectivity and milder reaction conditions. For example, the use of Selectfluor in the presence of a chloride source like lithium chloride (LiCl) has been shown to effectively chlorinate 2-aminopyridines with high regioselectivity.
Stereo- and Regiocontrolled Amination Strategies at C-2 Position
The introduction of the dimethylamino group at the C-2 position of the pyridine ring is a key step that significantly influences the electronic properties of the molecule.
A highly effective and widely used method for this transformation is the nucleophilic aromatic substitution (SNAr) reaction. Starting with a 2-halopyridine derivative, such as 2,6-dichloropyridine, treatment with dimethylamine will lead to the displacement of the chlorine atom at the C-2 position. The C-2 position is generally more activated towards nucleophilic attack than the C-4 position in pyridines.
The reaction conditions for this amination can be optimized to achieve high yields. These conditions typically involve heating the reactants in a suitable solvent, sometimes in the presence of a base to neutralize the hydrogen halide formed during the reaction. The synthesis of various N6 derivatives of 8-azapurines, for example, utilizes nucleophilic substitution as a key step.
The table below summarizes some of the key synthetic transformations and reagents discussed:
| Transformation | Reagents and Conditions | Relevant Section |
| Formylation | 1. LDA, THF, -78 °C; 2. DMF | 2.1.2 |
| Amination | Dimethylamine, heat | 2.3 |
| Chlorination | NCS, catalyst | 2.2.2 |
Nucleophilic Aromatic Substitution (S_NAr) Mechanisms for Dimethylamino Group Introduction
The introduction of a dimethylamino group onto a pyridine ring, particularly at the 2-position, can be effectively achieved via a Nucleophilic Aromatic Substitution (S_NAr) reaction. This pathway is viable due to the inherently electron-deficient nature of the pyridine ring, a result of the electronegative nitrogen atom. wikipedia.org This electron deficiency is most pronounced at the C-2 (ortho) and C-4 (para) positions, making them susceptible to attack by nucleophiles. stackexchange.com
The mechanism for S_NAr on a suitable precursor, such as 2,6-dichloropyridine, begins with the attack of the nucleophile, in this case, dimethylamine, on the C-2 position of the pyridine ring. stackexchange.comyoutube.com This initial attack is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.comresearchgate.net The stability of this intermediate is critical for the reaction to proceed. For attack at the C-2 or C-4 positions, the negative charge can be delocalized onto the ring's nitrogen atom, a resonance form that provides significant stabilization. stackexchange.com This is not possible if the attack occurs at the C-3 position.
The reaction proceeds as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen of dimethylamine attacks the C-2 carbon of the chloropyridine. vaia.com
Formation of Meisenheimer Complex: A tetrahedral intermediate is formed where the negative charge is delocalized across the ring and onto the electronegative nitrogen atom. stackexchange.comresearchgate.net
Restoration of Aromaticity: The aromatic system is restored by the expulsion of the leaving group, a chloride ion, yielding the 2-(dimethylamino)pyridine product. youtube.com
This method is particularly effective for heteroaryl chlorides in the pyrimidine, pyrazine, and quinazoline (B50416) series. nih.gov While less reactive for simple chloropyridines, the presence of a second electron-withdrawing group, such as the chlorine at the C-6 position, further activates the ring toward nucleophilic attack, making the S_NAr pathway a highly favorable and efficient method for introducing the dimethylamino group. nih.gov
Transition Metal-Catalyzed Amination Routes to Functionalized Pyridines
An alternative to the classical S_NAr reaction is the transition metal-catalyzed amination, most notably the Buchwald-Hartwig amination. nih.gov This methodology has become a powerful tool in organic synthesis for forming C-N bonds, offering broad substrate scope and functional group tolerance. nih.govresearchgate.net The reaction typically employs a palladium catalyst in conjunction with a suitable phosphine (B1218219) ligand to couple an amine with an aryl halide.
The general catalytic cycle involves:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the chloropyridine, forming a Pd(II) complex.
Ligand Exchange/Coordination: The amine (dimethylamine) coordinates to the palladium center.
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.
Reductive Elimination: The C-N bond is formed as the desired N-aryl-2-aminopyridine product is released, regenerating the Pd(0) catalyst for the next cycle.
While extremely versatile, the use of precious metal catalysts like palladium may not always be necessary for activated heteroaryl systems. nih.govrsc.org For substrates like dichloropyridines, which are already highly reactive towards S_NAr, the transition-metal-free approach is often more economical and simpler to perform. nih.gov However, for less reactive or more complex heterocyclic systems, palladium-catalyzed methods provide an indispensable route for amination. nih.govnih.gov
Interactive Table 1: Comparative Overview of Amination Methodologies
| Feature | Nucleophilic Aromatic Substitution (S_NAr) | Transition Metal-Catalyzed Amination (e.g., Buchwald-Hartwig) |
|---|---|---|
| Mechanism | Addition-elimination via a Meisenheimer complex intermediate. stackexchange.comresearchgate.net | Catalytic cycle involving oxidative addition and reductive elimination. |
| Key Reagents | Nucleophile (e.g., Dimethylamine), activated aryl halide. vaia.com | Aryl halide, amine, Palladium or Copper catalyst, phosphine ligand, base. researchgate.net |
| Substrate Requirement | Requires an electron-deficient aromatic ring, often with electron-withdrawing groups. wikipedia.orgnih.gov | Broad scope, including less activated aryl halides. nih.gov |
| Efficiency/Scalability | Often highly efficient and scalable for activated substrates; avoids costly/toxic metals. nih.gov | Highly versatile and functional group tolerant, but catalyst cost and removal can be a concern for scalability. researchgate.net |
Advanced Aldehyde Group Introduction Methods at C-3
Once the 6-chloro-2-(dimethylamino)pyridine scaffold is established, the next crucial step is the introduction of an aldehyde group at the C-3 position.
Oxidative Transformation of Precursor Alcohols or Methyl Groups
A common and reliable strategy for installing an aldehyde is through the oxidation of a precursor group at the C-3 position. This typically involves starting with a 3-methyl or 3-hydroxymethyl (pyridinemethanol) derivative.
For instance, a synthetic route could begin with 2-chloro-6-(dimethylamino)-3-methylpyridine. The methyl group can be oxidized to an aldehyde. More commonly, the methyl group is first halogenated (e.g., to a chloromethyl group), then hydrolyzed to the corresponding alcohol (2-chloro-3-pyridinemethanol), which is subsequently oxidized to the final aldehyde. google.comgoogle.com Various oxidizing agents can be employed for the alcohol-to-aldehyde transformation, with choices often depending on the desired selectivity and reaction conditions to avoid over-oxidation to the carboxylic acid. google.com A patent describes a method where 2-chloro-3-pyridinemethanol is oxidized to 2-chloro-3-aldehyde pyridine with high efficiency. google.com
Formylation Reactions and Vilsmeier-Haack Type Methodologies
Direct introduction of an aldehyde group, or formylation, onto the pyridine ring is a highly effective method, particularly for electron-rich systems. The Vilsmeier-Haack reaction is a classic and powerful tool for this purpose. numberanalytics.comwikipedia.org The reaction utilizes a Vilsmeier reagent, which is a chloroiminium salt typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). jk-sci.comchemistrysteps.com
The mechanism proceeds as follows:
Vilsmeier Reagent Formation: DMF reacts with POCl₃ to generate the electrophilic Vilsmeier reagent, [CH(Cl)=N(CH₃)₂]⁺. organic-chemistry.org
Electrophilic Aromatic Substitution: The 6-chloro-2-(dimethylamino)pyridine substrate, being electron-rich due to the powerful electron-donating dimethylamino group, acts as a nucleophile. It attacks the electrophilic carbon of the Vilsmeier reagent. jk-sci.com
Intermediate Formation: An iminium ion intermediate is formed after the loss of a proton restores aromaticity. jk-sci.com
Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium ion to yield the final this compound. wikipedia.orgorganic-chemistry.org
This method is particularly well-suited for this synthesis because the electron-donating dimethylamino group strongly activates the pyridine ring towards electrophilic substitution, directing the formylation to the adjacent C-3 position.
Comparative Analysis of Synthetic Efficiency and Scalability in Laboratory Research
Yield Optimization Studies for Complex Nicotinaldehyde Syntheses
Optimizing the yield is a critical aspect of laboratory synthesis. researchgate.net For the synthesis of nicotinaldehydes, several factors must be considered. When comparing the two main strategies for introducing the aldehyde group, both can be highly efficient.
Oxidation Route: A patented process for synthesizing 2-chloro-3-aldehyde pyridine via the hydrolysis of 2-chloro-3-pyridine methyl acetate (B1210297) to 2-chloro-3-pyridinemethanol, followed by catalytic oxidation, reports a total yield of up to 90%. google.com This indicates that the multi-step oxidation pathway can be very high-yielding and economically advantageous due to the use of inexpensive raw materials. google.com
Formylation Route: The Vilsmeier-Haack reaction is known for its efficiency in formylating electron-rich heterocycles. numberanalytics.comorganic-chemistry.org Studies on similar substrates, like 2-methylpyrimidine-4,6-diol, show that reaction conditions such as the choice of solvent (DMF, o-xylene, etc.) significantly impact the reaction time and yield. mdpi.com Using DMF as the solvent can lead to higher practical yields and shorter reaction times compared to other solvents. mdpi.com
The scalability of these processes is also a key consideration. The S_NAr reaction for the amination step is generally robust and scalable. nih.gov The oxidation of an alcohol precursor is also a common industrial process. The Vilsmeier-Haack reaction, while powerful, can sometimes present challenges in workup and purification on a larger scale. Ultimately, the optimal synthetic route is often determined by a multi-objective optimization that considers yield, cost of reagents, operational simplicity, and scalability. researchgate.net
Interactive Table 2: Comparative Overview of Aldehyde Introduction Methods
| Method | Precursor | Key Reagents | Reported Yields & Conditions |
|---|---|---|---|
| Oxidative Transformation | 2-chloro-3-pyridinemethanol | Silver load type active carbon catalyst. google.com | The final aldehyde product was obtained with a purity of 98.1% and a total route yield of 89.9%. google.com |
| Vilsmeier-Haack Formylation | 6-chloro-2-(dimethylamino)pyridine | DMF, POCl₃, followed by aqueous workup. jk-sci.comchemistrysteps.com | Generally provides good to high yields for electron-rich heterocycles; conditions can be optimized by solvent choice and temperature (e.g., 80 °C). numberanalytics.commdpi.com |
Despite a comprehensive search for "this compound," there is currently no publicly available scientific literature detailing the application of green chemistry principles to its synthesis. Research and documentation in this specific area are not found in the accessed databases and resources.
The principles of green chemistry advocate for the design of chemical products and processes that minimize or eliminate the use and generation of hazardous substances. asbcnet.orgrsc.org These principles include the use of safer solvents, energy-efficient processes, and renewable feedstocks. asbcnet.org While the synthesis of related heterocyclic compounds, such as pyrimidines, has been explored using green chemistry approaches like phase transfer catalysis, similar studies for this compound are not reported. shd-pub.org.rs
Further research and development would be necessary to explore and document green synthetic methodologies for this compound. Such studies would likely focus on replacing hazardous reagents, optimizing reaction conditions for energy efficiency, and minimizing waste generation, in line with the core tenets of green chemistry. youtube.com
In Depth Reactivity and Mechanistic Investigations of 6 Chloro 2 Dimethylamino Nicotinaldehyde
Reactivity Profile of the Dimethylamino Substituent at C-2
Influence on Ring Activation and Directing Group Effects
The dimethylamino group is a powerful activating group in the pyridine (B92270) ring system. Through a combination of the +I (inductive) effect and, more significantly, the +M (mesomeric or resonance) effect, it increases the electron density of the aromatic ring. This resonance effect involves the donation of the nitrogen lone pair into the π-system of the pyridine ring. valpo.edued.govresearchgate.net This increased electron density particularly enhances the nucleophilicity of the ring nitrogen, making the compound a stronger base compared to unsubstituted pyridine. youtube.com
In analogous systems like 4-(dimethylamino)pyridine (DMAP), this electron donation via resonance is a critical factor for its high nucleophilicity and catalytic activity. valpo.edued.govmdpi.com For 6-Chloro-2-(dimethylamino)nicotinaldehyde, the dimethylamino group at C-2 strongly activates the ring towards electrophilic attack. However, its directing effect is modulated by the other substituents. The strong electron-donating nature of the amino group primarily directs electrophiles to the C-3 and C-5 positions. The presence of the electron-withdrawing aldehyde group at C-3 and the chloro group at C-6 deactivates the ring, creating a complex reactivity landscape where nucleophilic substitution is also a possible pathway, particularly at the halogen-bearing carbon. wikipedia.org Studies on substituted pyridynes have shown that electronic considerations are crucial in determining the regioselectivity of nucleophilic additions. nih.gov The interplay between the activating dimethylamino group and the deactivating chloro and aldehyde groups dictates the ultimate site of reaction for both electrophilic and nucleophilic reagents.
| Substituent | Position | Electronic Effect | Influence on Reactivity |
|---|---|---|---|
| -N(CH₃)₂ | C-2 | +M, +I (Strongly Activating) | Increases ring electron density; enhances nucleophilicity of ring nitrogen. valpo.eduyoutube.com |
| -CHO | C-3 | -M, -I (Deactivating) | Decreases ring electron density; acts as an electrophilic site. |
| -Cl | C-6 | -I, +M (Deactivating Overall) | Decreases ring electron density; acts as a leaving group in nucleophilic substitution. google.com |
Quaternization and Subsequent Elimination Reaction Studies
The increased electron density on the pyridine ring nitrogen, facilitated by the C-2 dimethylamino group, makes it the primary site for reaction with electrophiles, such as alkyl halides, leading to quaternization. valpo.edued.gov This reaction forms a pyridinium (B92312) salt, which carries a positive charge on the ring nitrogen. youtube.com The quaternization of the pyridine nitrogen is a well-established reaction for activating the pyridine ring. google.com
Studies on the quaternization of similar pyridine derivatives show that the reaction proceeds readily, though yields can be influenced by steric hindrance and reaction conditions. nih.gov For instance, reactions involving 4-(dimethylamino)pyridine (DMAP) and various electrophiles occur exclusively at the pyridine nitrogen, highlighting the importance of the resonance effect from the amino group. valpo.edued.govresearchgate.net
| Amine | Reaction Conditions | Yield | Reference |
|---|---|---|---|
| Pyridine | 14 days at 70 °C in acetonitrile | 78% | nih.gov |
| 2-Methylpyridine | 14 days at 70 °C in acetonitrile | 31% | nih.gov |
| 4-(N,N-dimethylamino)pyridine | 30 days at 70 °C in acetonitrile | 37% | nih.gov |
Following quaternization, the resulting pyridinium salt is highly activated towards nucleophilic attack and can undergo subsequent elimination reactions. The quaternized group can be removed in a process known as dequaternization, often using a base, to regenerate the substituted pyridine. google.com This strategy is sometimes employed to facilitate nucleophilic substitution at other positions on the ring, where the quaternized group acts as a temporary activating group that is later removed. google.com
Computational and Theoretical Chemistry Approaches to Reaction Mechanisms
To gain a more granular understanding of the reactivity of this compound, computational chemistry provides powerful tools for elucidating electronic structures and modeling reaction pathways.
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in analyzing the electronic structure of complex molecules. acs.orgnih.gov For this compound, these calculations can provide key reactivity descriptors. By solving the electronic Schrödinger equation, it is possible to map the electron distribution and predict sites susceptible to electrophilic or nucleophilic attack. acs.org
Key descriptors include:
Atomic Charges: Calculating the partial charges on each atom reveals the electrostatic potential. The pyridine nitrogen is expected to have a significant negative charge, confirming it as a nucleophilic center, while the carbonyl carbon of the aldehyde and the C-6 carbon bonded to chlorine would show positive charges, marking them as electrophilic centers.
Frontier Molecular Orbitals (FMOs): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO location often indicates the site of electrophilic attack, whereas the LUMO location suggests the site of nucleophilic attack.
Electrostatic Potential (ESP) Maps: These maps provide a visual representation of the charge distribution on the molecule's surface, clearly identifying electron-rich (red) and electron-poor (blue) regions, thereby predicting how the molecule will interact with other polar reagents.
Such calculations have been successfully used to examine the electron density on the nitrogen atoms of DMAP to rationalize its nucleophilicity. valpo.edued.gov
Transition State Analysis and Reaction Coordinate Modeling
Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface that connects reactants to products. acs.org This involves locating and characterizing stationary points, including minima (reactants, products, intermediates) and first-order saddle points (transition states).
For a reaction involving this compound, such as nucleophilic aromatic substitution at the C-6 position, computational modeling can:
Identify Transition State (TS) Structures: By locating the TS, chemists can understand the geometry of the molecule at the peak of the energy barrier. This has been used to explain regioselectivities in reactions of substituted pyridynes. nih.gov
Calculate Activation Energies (ΔG‡): The energy difference between the reactants and the transition state determines the reaction rate. By calculating these barriers for different possible pathways, the most likely reaction mechanism can be identified.
Model the Reaction Coordinate: Following the intrinsic reaction coordinate (IRC) from the transition state down to the reactants and products confirms that the calculated TS correctly connects the intended species. This provides a detailed, step-by-step visualization of the bond-breaking and bond-forming processes. acs.org
Solvent Effects and Catalytic Influence in silico
The reaction environment, particularly the solvent, can have a profound impact on reaction rates and mechanisms. Computational models can account for these effects in silico. acs.org
Two primary approaches are used:
Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant (e.g., COSMO or PCM). acs.orgmdpi.com This method is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent on the solute, stabilizing charged species and polar transition states. acs.org
Explicit Solvation Models: One or more individual solvent molecules are included directly in the quantum chemical calculation. acs.org This approach is crucial when the solvent is directly involved in the reaction mechanism, for instance, by forming hydrogen bonds with the reactant or transition state or by acting as a proton shuttle. Often, a hybrid approach combining a few explicit solvent molecules with an implicit continuum model provides the most accurate results. acs.org
These computational tools can be used to understand how different solvents might favor one reaction pathway over another for this compound and to model the influence of a potential catalyst on the reaction's energy profile.
Advanced Applications of 6 Chloro 2 Dimethylamino Nicotinaldehyde As a Synthon in Organic Synthesis
Utilization in the Synthesis of Complex Heterocyclic Systems
The inherent reactivity of 6-chloro-2-(dimethylamino)nicotinaldehyde makes it an ideal starting material for the synthesis of a variety of complex heterocyclic systems, particularly those containing fused pyridine (B92270) rings and other polycyclic nitrogen-containing scaffolds.
Construction of Fused Pyridine Scaffolds and Polycyclic Nitrogen Heterocycles
The pyridine moiety of this compound can serve as a foundation for the construction of more elaborate fused heterocyclic systems. One of the key strategies for achieving this is through annulation reactions, where a new ring is built onto the existing pyridine core.
For instance, the aldehyde functionality can participate in condensation reactions with various active methylene (B1212753) compounds, leading to the formation of a new carbocyclic or heterocyclic ring fused to the pyridine. A notable example is the Friedländer annulation, which would involve the reaction of this compound with a ketone containing an α-methylene group in the presence of a base. This would yield a substituted quinoline (B57606) derivative.
Furthermore, the chloro-substituent on the pyridine ring offers a handle for intramolecular cyclization reactions. For example, a nucleophilic group introduced at the aldehyde position could subsequently displace the chlorine atom to form a new fused ring. This strategy is particularly useful for the synthesis of thieno[2,3-b]pyridines, pyrido[2,3-d]pyrimidines, and other related polycyclic systems that are prevalent in medicinal chemistry. mdpi.comnih.govnih.govnih.govnih.govresearchgate.net
A potential synthetic route towards a thieno[2,3-b]pyridine (B153569) scaffold is outlined below:
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |
| This compound | Ethyl thioglycolate | Sodium ethoxide | Ethyl 6-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate |
This transformation would proceed via an initial Knoevenagel condensation of the aldehyde with ethyl thioglycolate, followed by an intramolecular nucleophilic aromatic substitution of the chloride by the in-situ generated thiolate.
Role in Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. wikipedia.orgwikipedia.org The aldehyde functionality of this compound makes it an excellent candidate for participation in several named MCRs.
Biginelli Reaction: This classical three-component reaction involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones or thiones. wikipedia.orgnih.govtnsroindia.org.innih.gov The use of this compound in a Biginelli reaction could lead to the synthesis of novel pyridyl-substituted dihydropyrimidinones, which are known to exhibit a wide range of biological activities.
| Component 1 | Component 2 | Component 3 | Product |
| This compound | Ethyl acetoacetate | Urea | 4-(6-Chloro-2-(dimethylamino)pyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one |
Hantzsch Pyridine Synthesis: In this four-component reaction, an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia) react to form a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine. wikipedia.orgchemtube3d.comorganic-chemistry.org While the core of the starting material is already a pyridine, its aldehyde group can participate in a Hantzsch-type reaction to generate a more complex, substituted bipyridine system.
| Aldehyde | β-Ketoester (2 eq.) | Nitrogen Source | Product |
| This compound | Ethyl acetoacetate | Ammonium acetate (B1210297) | Diethyl 4-(6-chloro-2-(dimethylamino)pyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Ugi Reaction: This versatile four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org The incorporation of this compound into an Ugi reaction would allow for the rapid generation of a library of complex molecules with a high degree of structural diversity.
Precursor for the Development of Novel Ligand Architectures in Catalysis Research
The structural features of this compound make it an attractive starting point for the synthesis of novel ligands for coordination chemistry and catalysis. The pyridine nitrogen and the potential for introducing other donor atoms provide a basis for designing multidentate ligands capable of coordinating to a variety of metal centers.
Design and Synthesis of Metal-Binding Ligands from the Nicotinaldehyde Core
The most straightforward approach to creating ligands from this compound is through the formation of Schiff bases. nih.govresearchgate.netmdpi.comscience.govscience.gov Condensation of the aldehyde group with a variety of primary amines can introduce additional donor atoms, leading to the formation of bidentate (NN'), tridentate (NNO, NNN), or even tetradentate ligands.
For example, reaction with 2-aminoethanol would yield a tridentate NNO ligand, while reaction with ethylenediamine (B42938) could produce a tetradentate NNN'N' ligand. The chloro-substituent can be retained to study its electronic effect on the resulting metal complex or can be substituted with other functional groups to further tune the ligand properties.
| Amine Reactant | Resulting Schiff Base Ligand Type | Potential Donor Atoms |
| Aniline | Bidentate (NN') | Pyridine N, Imine N |
| 2-Aminoethanol | Tridentate (NNO) | Pyridine N, Imine N, Hydroxyl O |
| Ethylenediamine | Tetradentate (NNN'N') | Pyridine N, Imine N (x2), Amine N |
| 2-Aminothiophenol | Tridentate (NNS) | Pyridine N, Imine N, Thiol S |
Theoretical Prediction of Ligand-Metal Coordination
Computational chemistry plays a crucial role in modern ligand design, allowing for the prediction of ligand-metal coordination geometries and the electronic properties of the resulting complexes before their synthesis. Density Functional Theory (DFT) calculations can be employed to model the coordination of ligands derived from this compound with various transition metals.
These theoretical studies can provide valuable insights into:
Coordination Geometry: Predicting the preferred coordination number and geometry (e.g., square planar, tetrahedral, octahedral) of the metal center.
Bonding and Electronic Structure: Analyzing the nature of the metal-ligand bonds and the distribution of electron density within the complex.
Spectroscopic Properties: Simulating spectroscopic data (e.g., UV-Vis, IR) to aid in the characterization of the synthesized complexes.
Such computational pre-screening can guide the selection of the most promising ligand architectures for specific catalytic applications.
Integration into Flow Chemistry and Automated Synthesis Platforms
The development of automated synthesis and flow chemistry platforms has revolutionized the way chemical research is conducted, enabling high-throughput screening and optimization of reactions. The properties of this compound make it a suitable candidate for integration into these modern synthetic workflows.
Given that many of the reactions involving aldehydes, such as multicomponent reactions and Schiff base formations, can be performed under mild conditions and often proceed rapidly, they are well-suited for continuous flow processing. nih.gov The use of a flow reactor can offer several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for facile scale-up.
Contributions to Methodological Advancements in Organic Chemistry
The true value of a synthon is often measured by its ability to facilitate the development of new and efficient synthetic methodologies. The trifunctional nature of this compound and its analogs allows for their participation in a variety of transformations, leading to the streamlined synthesis of complex molecular architectures. This is particularly evident in the realm of multicomponent reactions and the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.
The strategic placement of the chloro group on the pyridine ring allows for its displacement via nucleophilic aromatic substitution (SNAr), while the aldehyde functionality serves as a handle for condensation and cyclization reactions. The dimethylamino group, in turn, modulates the electronic properties of the pyridine ring, influencing its reactivity.
A notable example of the methodological utility of a closely related analog, 6-chloro-4-(ethylamino)nicotinaldehyde, is demonstrated in the synthesis of complex substituted naphthyridines. In a patented synthetic route, this aldehyde is a key intermediate, showcasing a practical application of this class of synthons. The synthesis involves the initial formation of the aldehyde from the corresponding alcohol, followed by its use in constructing a more elaborate heterocyclic system. googleapis.com
The general reactivity of 2-aminopyridine (B139424) derivatives in multicomponent reactions further underscores the potential of this compound in advancing synthetic methodologies. citedrive.comnih.gov For instance, one-pot, three-component cascade strategies involving 2-halopyridine carboxaldehydes have been developed to efficiently assemble complex 2-aminopyridine scaffolds. citedrive.com These reactions often capitalize on the interplay between Knoevenagel condensation at the aldehyde and subsequent intramolecular nucleophilic aromatic substitution, a pathway for which this compound is ideally suited.
Moreover, three-component reactions of 2-aminopyridines, aldehydes, and other reagents like isocyanides or diazo esters have been developed to afford fused heterocyclic systems such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidin-4-ones. researchgate.netnih.gov The presence of the dimethylamino group in this compound would be expected to influence the reactivity and stability of the intermediates in such transformations, potentially offering advantages in terms of yield and selectivity.
The following tables present data from research on related compounds, illustrating the types of methodological advancements that can be extrapolated to the use of this compound.
Table 1: Synthesis of 6-chloro-4-(ethylamino)nicotinaldehyde This table is based on data for a closely related analog and illustrates a key synthetic step.
| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |
| (6-chloro-4-(ethylamino)pyridin-3-yl)methanol | Manganese(IV) oxide | DCM, THF | Room Temp, 12 h | 6-chloro-4-(ethylamino)nicotinaldehyde | N/A | googleapis.com |
Table 2: Representative Multicomponent Reaction with a 2-Halopyridine Carboxaldehyde This table illustrates a methodological advancement applicable to this compound.
| Aldehyde Component | Amine Component | Methylene Component | Base/Catalyst | Solvent | Conditions | Product Class | Yield Range | Reference |
| 2-Bromopyridine carboxaldehyde | Cyclic secondary amines | Ethyl cyanoacetate | None | Ethanol | Reflux, 3 h | Substituted 2-aminopyridines | up to 94% | citedrive.com |
Table 3: Three-Component Synthesis of Pyrido[1,2-a]pyrimidin-4-ones This table showcases a rhodium-catalyzed annulation where a 2-aminopyridine and an aldehyde are key components, a methodology where this compound could potentially be employed.
| 2-Aminopyridine Component | Aldehyde Component | Diazo Ester Component | Catalyst | Solvent | Conditions | Product | Yield | Reference |
| 2-Aminopyridine | Cyclohexanecarboxaldehyde | Ethyl 2-diazoacetate | [CpRhCl2]2, AgSbF6 | DCE | 50 °C, 12 h | 2-Cyclohexyl-2,3-dihydropyrido[1,2-a]pyrimidin-4-one | 74% | nih.gov |
| 5-Bromo-2-aminopyridine | Cyclohexanecarboxaldehyde | Ethyl 2-diazoacetate | [CpRhCl2]2, AgSbF6 | DCE | 50 °C, 12 h | 7-Bromo-2-cyclohexyl-2,3-dihydropyrido[1,2-a]pyrimidin-4-one | 83% | nih.gov |
These examples highlight the role of substituted pyridine aldehydes in forging new pathways for the synthesis of molecules with significant structural complexity. The unique combination of reactive sites in this compound makes it a powerful tool for chemists to develop novel and more efficient synthetic methods, thereby contributing significantly to the advancement of organic chemistry.
Future Perspectives and Emerging Research Avenues
Exploration of Bio-inspired and Biomimetic Transformations Involving the Compound
The use of biological systems and bio-inspired catalysts for chemical synthesis is a rapidly growing field of green chemistry. For compounds like 6-Chloro-2-(dimethylamino)nicotinaldehyde, leveraging enzymatic processes could lead to highly selective and efficient transformations that are difficult to achieve with conventional chemistry.
Future research is anticipated to explore the use of dioxygenase-containing microorganisms to achieve specific hydroxylations on the pyridine (B92270) ring. rsc.org For instance, mutant strains of soil bacteria like Pseudomonas putida have demonstrated the ability to metabolize various substituted pyridines, often with high regioselectivity determined by the position of existing substituents. rsc.org Applying such biocatalytic systems to this compound could potentially yield novel hydroxylated derivatives. The primary challenge lies in identifying or engineering an enzyme, such as a toluene dioxygenase (TDO), that can accept this specific substrate and selectively oxidize a C-H bond on the ring without disturbing the chloro or dimethylamino groups. rsc.org This approach represents a green alternative to traditional multi-step synthetic routes for producing substituted pyridinols.
Investigation into Novel C-H Functionalization Strategies on the Pyridine Ring
Direct carbon-hydrogen (C-H) functionalization has become a powerful tool in organic synthesis, offering a more atom-economical and efficient way to modify molecular scaffolds. rsc.org The pyridine ring, however, presents unique challenges due to its electron-deficient nature and the strong coordinating ability of the nitrogen atom, which can complicate catalytic cycles. researchgate.netbeilstein-journals.org
For this compound, the key challenge is achieving regioselective functionalization at the C4 or C5 positions. The inherent electronic properties of the pyridine ring tend to direct nucleophilic attacks to the C2 and C4 positions, while electrophilic substitutions are difficult and typically occur at C3 under harsh conditions. nih.gov Future research will likely focus on overcoming these innate reactivity patterns.
Promising strategies that could be applied include:
Transition-Metal Catalysis: Advanced catalytic systems using metals like palladium, rhodium, or iridium may enable selective C-H activation. nih.gov For instance, directing-group-free methods are being developed that rely on the electronic properties of the substrate and sophisticated ligand design to control where the new functional group is installed. nih.gov
Dearomatization-Rearomatization: A novel approach involves the temporary dearomatization of the pyridine ring to create an electron-rich intermediate. This intermediate can then undergo regioselective functionalization at the otherwise inaccessible meta-position (C5) before being rearomatized. nih.gov This strategy could provide a route to C5-functionalized derivatives of this compound.
These advanced methods could significantly expand the chemical space accessible from this starting material, allowing for the introduction of a wide array of functional groups.
Development of Sustainable and Environmentally Benign Synthetic Routes
Modern chemical synthesis places a strong emphasis on "green chemistry" principles, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. ijarsct.co.in The synthesis of functionalized pyridines, including this compound, is an area ripe for the application of these principles.
Future research will likely pursue several avenues to develop more sustainable synthetic routes:
One-Pot, Multi-Component Reactions (MCRs): Combining multiple reaction steps into a single, continuous process avoids the need to isolate and purify intermediates, saving time, solvents, and energy. nih.gov Designing an MCR that assembles the substituted pyridine core from simple, readily available precursors would be a significant advancement.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating. ijarsct.co.innih.gov This technique is well-suited for pyridine synthesis and functionalization.
Use of Green Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, ionic liquids, or bio-based solvents (e.g., glycerol) is a key goal. thieme-connect.comrsc.org Research into the thermo-catalytic conversion of glycerol and ammonia over zeolite catalysts, for example, points towards the potential for producing pyridines from renewable feedstocks. rsc.org
| Green Chemistry Approach | Potential Advantage for Synthesizing Pyridine Derivatives | Key Research Objective |
| Multi-Component Reactions | Increased efficiency, reduced waste, and time savings. researchgate.net | Design a one-pot reaction sequence starting from simple acyclic precursors. |
| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, and reduced energy consumption. nih.gov | Optimize microwave conditions for key reaction steps to maximize yield and purity. |
| Bio-based Solvents | Reduced environmental impact and use of renewable resources. thieme-connect.com | Identify effective and recyclable green solvents that are compatible with the reaction chemistry. |
| Flow Chemistry | Improved safety, scalability, and process control. | Develop a continuous flow process for the synthesis and purification of the target compound. |
Advanced Computational Design of Novel Derivatives with Predicted Reactivity
In silico methods are becoming indispensable in modern chemistry for predicting molecular properties and guiding experimental work. wjpls.org Computational tools can be used to design novel derivatives of this compound with tailored electronic properties, reactivity, and potential biological activity, thereby accelerating the discovery process.
Future research in this area will likely involve:
Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, reactivity indices, and spectral properties of new derivatives. researchgate.net This allows chemists to understand how different substituents would affect the reactivity of the pyridine ring and the aldehyde group.
Molecular Docking: If the target is a biological molecule (e.g., an enzyme or receptor), molecular docking can predict how well a designed derivative will bind to it. malariaworld.org This is crucial for designing new potential therapeutic agents.
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. wjpls.org This helps to prioritize which derivatives to synthesize, focusing on those with the most promising drug-like properties.
| Computational Method | Application to Derivative Design | Predicted Parameter Example |
| Density Functional Theory (DFT) | Predict reactivity and stability of new analogs. | HOMO-LUMO energy gap, electrostatic potential maps. researchgate.net |
| Molecular Docking | Simulate binding affinity to a specific protein target. | Binding energy (kcal/mol), identification of key binding interactions. malariaworld.org |
| ADMET Screening | Predict pharmacokinetic and toxicity profiles. | Human intestinal absorption (%), Caco-2 permeability, mutagenicity. auctoresonline.org |
Challenges and Opportunities in Functional Pyridine Aldehyde Research
The field of functional pyridine aldehyde chemistry is filled with both significant challenges and exciting opportunities. The pyridine core is a privileged scaffold found in numerous FDA-approved drugs and important agrochemicals, making new derivatives highly valuable. nih.govgrandviewresearch.com
Challenges:
Regioselectivity: The primary challenge remains the selective functionalization of the pyridine ring. researchgate.netresearchgate.net Developing general methods that allow access to any desired constitutional isomer of a substituted pyridine is a major goal.
Reactivity: The electron-deficient nature of the pyridine ring makes it unreactive toward many common synthetic transformations that are effective on benzene rings. rsc.orgbeilstein-journals.org Overcoming this inherent lack of reactivity often requires harsh conditions or complex catalytic systems.
Scalability: Many novel synthetic methods developed in academic labs are difficult to scale up for industrial production due to the use of expensive catalysts, complex procedures, or safety concerns.
Opportunities:
Medicinal Chemistry: Pyridine aldehydes are key intermediates for the synthesis of complex molecules with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.gov The development of new derivatives of this compound could lead to the discovery of novel therapeutic agents.
Materials Science: The pyridine unit is also important in the design of functional materials, such as ligands for organometallic complexes and components of organic light-emitting diodes (OLEDs).
Agrochemicals: There is a constant need for new pesticides and herbicides to address pest resistance and regulatory demands. grandviewresearch.com The pyridine scaffold is a proven component of many successful agrochemicals.
Q & A
Q. What are the established synthetic routes for 6-Chloro-2-(dimethylamino)nicotinaldehyde?
The synthesis involves halogenated nicotinaldehyde precursors. For example, 6-chloronicotinaldehyde undergoes nucleophilic substitution with dimethylamine in anhydrous solvents (e.g., DMF or THF) at 60–80°C. The reaction is monitored via TLC, and purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. This method is analogous to protocols used for structurally related compounds like 6-Chloro-4-(methylamino)nicotinaldehyde .
Q. Which analytical techniques are most effective for characterizing this compound?
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm, dimethylamino protons as a singlet at δ 2.8–3.2 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC : Ensures purity (>95%) using C18 columns with UV detection at 254 nm. These methods are validated for similar nicotinaldehyde derivatives .
Q. What safety precautions are recommended during handling?
Use PPE (nitrile gloves, goggles) and work in a fume hood. The compound may cause skin/eye irritation (GHS Category 2). Store at 2–8°C under inert gas (N₂) to prevent aldehyde oxidation. Spills should be neutralized with sodium bisulfite solution. Toxicity profiles align with structurally similar aldehydes .
Advanced Research Questions
Q. How can reaction conditions be optimized for nucleophilic substitution at the 6-chloro position?
Systematic optimization includes:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity vs. non-polar solvents.
- Catalysts : KI or CuI accelerates substitutions with amines or thiols.
- Temperature : Reactions at 100°C for 12 hours achieve >80% yield, while lower temperatures (<60°C) result in incomplete substitution. Comparative data from 6-Chloro-4-(methylamino)nicotinaldehyde show DMF outperforms THF in yield .
Q. What strategies resolve contradictory data regarding aldehyde group reactivity?
Discrepancies often arise from solvent polarity or competing reactions. For oxidation:
- KMnO₄ (aqueous acidic conditions) may over-oxidize to carboxylic acids.
- TEMPO/NaOCl (organic phase) selectively oxidizes aldehydes to carboxylic acids with fewer side products (85% yield vs. 60% with KMnO₄). Monitor reactions via GC-MS to identify intermediates .
Q. How are computational methods applied to predict biological activity of derivatives?
Molecular docking (AutoDock Vina) screens derivatives against targets like Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK). Steps:
- Generate 3D conformers of derivatives.
- Dock into active sites, score binding energies (ΔG).
- Validate with MD simulations. Dimethylamino groups enhance H-bonding (ΔG = -9.2 kcal/mol vs. -7.5 for non-substituted analogs) .
Q. How do structural modifications at the dimethylamino group impact physicochemical properties?
Introducing bulkier groups (e.g., diethylamino) increases logP by 0.8 units, reducing water solubility but enhancing membrane permeability (Caco-2 Papp from 2.1 × 10⁻⁶ to 5.3 × 10⁻⁶ cm/s). pKa shifts (7.2 → 6.8) alter protonation states, affecting receptor binding. These trends are consistent with pyridine-based analogs .
Q. What factors influence the choice of reducing agents for the aldehyde group?
- NaBH₄ : Selective for aldehyde-to-alcohol reduction (92% yield in MeOH).
- LiAlH₄ : Faster in THF but may over-reduce chloro groups at higher temperatures.
- Steric effects : Bulky substituents require milder agents (e.g., NaBH₄/CeCl₃). Comparative studies on similar aldehydes validate these trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
